molecular formula C7H5BrClN3 B6297538 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 2351094-67-0

8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B6297538
CAS No.: 2351094-67-0
M. Wt: 246.49 g/mol
InChI Key: CWMWZGDKBJDCPP-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of appropriate substituted anilines with formamide derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the imidazo[1,2-c]pyrimidine core.

Scientific Research Applications

8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring fused to the imidazole ring.

    Imidazo[1,2-c]quinazoline: Contains a quinazoline ring fused to the imidazole ring.

Uniqueness: 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern (bromo, chloro, and methyl groups) and its potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

8-bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)6-10-2-3-12(6)7(9)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMWZGDKBJDCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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